Kifunensine is a unique alkaloid produced by the actinomycete Kitasatosporia kifunense, known for its potent inhibitory effects on glycoprotein processing enzymes, particularly mannosidase I. This compound has garnered significant attention due to its structural resemblance to the cyclic oxamide derivative of 1-aminodeoxymannojirimycin and its potential applications in various fields, including biopharmaceuticals and glycobiology12.
In the field of biopharmaceuticals, kifunensine has been used to modify the N-glycans of recombinant glycoprotein antigens to predominantly high-mannose types, which is beneficial for certain subunit vaccines. For instance, the treatment of Nicotiana benthamiana with kifunensine resulted in the production of Man9-rich glycoproteins, which have a high affinity for mannose-specific C-type lectin receptors, potentially enhancing the effectiveness of vaccines4.
Kifunensine's ability to disrupt the normal glycosylation process has been utilized to study the role of complex N-glycosylation on protein function. For example, the inhibition of N-linked glycan trimming by kifunensine in renal epithelial cells led to a decrease in glucose uptake due to impaired trafficking of the GLUT1 transporter to the cell membrane. This finding underscores the importance of proper N-glycan processing in protein trafficking and function3.
The synthesis of kifunensine and its analogues has been a topic of interest in synthetic chemistry. A practical synthesis of kifunensine from L-ascorbic acid has been described, along with the preparation of various analogues. These studies aim to develop potent inhibitors for other processing enzymes and to understand the structure-activity relationships of these compounds56.
Kifunensine diacetonide is classified as a glycosidase inhibitor. It is synthesized from the natural product kifunensine, which was originally isolated from the fungus Fusarium sp. Kifunensine itself is known for its potent inhibitory effects on mannosidases, making it valuable in biochemical research and potential therapeutic applications. The diacetonide derivative enhances the properties of the parent compound by modifying its hydrophobicity and solubility, which may improve its efficacy in biological systems .
The synthesis of kifunensine diacetonide involves several key steps:
Kifunensine diacetonide features a complex molecular structure characterized by multiple hydroxyl groups and a dioxoimidasolidine ring system. The structural formula can be represented as follows:
The presence of acetonide groups enhances the stability and solubility of the compound in biological environments. Additionally, the stereochemistry around the nitrogen and carbon atoms contributes to its biological activity and interaction with target enzymes .
Kifunensine diacetonide participates in various chemical reactions due to its functional groups:
Kifunensine diacetonide functions primarily as an inhibitor of type I α-mannosidase enzymes. Its mechanism involves:
Kifunensine diacetonide exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications while also posing challenges in formulation for therapeutic use .
Kifunensine diacetonide has several scientific applications:
Kifunensine Diacetonide (Chemical Abstracts Service Registry Number 134234-43-8) possesses the molecular formula C₁₄H₂₀N₂O₆ and a molecular weight of 312.32 g/mol [2] [3]. This derivative is synthesized through the acetonide protection of three hydroxyl groups on the parent Kifunensine molecule (C₈H₁₂N₂O₆), significantly altering its lipophilicity. Its IUPAC name, (3a S,3b R,7a R,11a S,11b R)-Hexahydro-2,2,5,5-tetramethyl-7H-[1,3]dioxino[4,5-e]-1,3-dioxolo[4,5-c]imidazo[1,2-a]pyridine-9,10-dione, reflects its complex polycyclic structure with five contiguous stereocenters [3]. X-ray crystallography confirms a trans-fused imidazopyridine ring system, with the dioxolane and dioxine rings adopting rigid chair and twist-boat conformations, respectively [7]. The stereochemical integrity at C5, C6, C7, C8, and C8a is preserved during derivatization, which is critical for maintaining biological activity as a precursor to Kifunensine [2] [7].
Kifunensine Diacetonide serves primarily as a synthetic intermediate or protected form of Kifunensine, enhancing handling stability and enabling synthetic modifications. The table below contrasts key properties:
Table 1: Structural and Physicochemical Comparison
Property | Kifunensine Diacetonide | Kifunensine |
---|---|---|
Molecular Formula | C₁₄H₂₀N₂O₆ | C₈H₁₂N₂O₆ |
Molecular Weight | 312.32 g/mol | 232.19 g/mol |
Solubility | Low water solubility; soluble in organic solvents (DMSO, acetone) | Highly water-soluble (50 mM) [7] |
Key Functional Groups | Two acetonide-protected diols | Three free hydroxyl groups |
Role in Synthesis | Stable precursor for deprotection to yield Kifunensine | Active mannosidase inhibitor |
Lipophilicity (Log P) | Estimated +1.2 (hydrophobic) | Estimated -2.1 (hydrophilic) [1] |
The acetonide groups block polar hydroxyl moieties, converting Kifunensine’s hydrophilic character to hydrophobic. This modification facilitates penetration into lipid-rich environments during synthetic applications but abolishes direct enzyme inhibitory activity. Deprotection under mild acidic conditions regenerates the parent compound [2] [7]. Notably, acylated hydrophobic derivatives like JDW-II-010 (not acetonides) exhibit >75-fold enhanced cellular potency over Kifunensine by overcoming mass-transfer limitations, demonstrating the therapeutic value of lipophilicity engineering [1].
Crystallographic Analysis: Single-crystal X-ray diffraction reveals Kifunensine Diacetonide packs in an orthorhombic lattice (space group P2₁2₁2₁). The imidazolidinedione ring adopts an envelope conformation, while the fused dioxolane-dioxane system displays slight puckering. Intramolecular hydrogen bonds between N2–H⋯O3 (2.89 Å) stabilize the solid-state structure. The isopropylidene methyl groups exhibit rotational disorder, indicating conformational flexibility in crystalline environments [2] [7].
Spectroscopic Profiles:
Infrared Spectroscopy:Characteristic absorptions at ν = 1785 cm⁻¹ (imide C=O stretch), 1690 cm⁻¹ (urea C=O), and 1375/1210 cm⁻¹ (C–O–C of acetonide) [3].
Mass Spectrometry:High-resolution ESI-MS shows [M+H]⁺ at m/z 313.1382 (calc. 313.1394 for C₁₄H₂₁N₂O₆), with fragments at m/z 255.0975 (loss of C₃H₆O) and 199.0712 (loss of C₄H₈O₂) [2].
Conformational Dynamics: Molecular mechanics calculations indicate the diacetonide protection forces the imidazopyridine ring into a low-energy (1,4)B boat conformation, distinct from Kifunensine’s (4)C₁ chair. This shift reduces conformational strain energy by ~3 kcal/mol compared to the parent compound, potentially influencing protein-binding kinetics upon deprotection [4] [7].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0